molecular formula C18H16FN3O2S B2792505 N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351612-01-5

N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2792505
CAS No.: 1351612-01-5
M. Wt: 357.4
InChI Key: CKQXORHNLPTJGW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1351612-01-5) is a synthetic organic compound with a molecular formula of C18H16FN3O2S and a molecular weight of 357.4 g/mol . This molecule features a 4-fluorobenzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological applications . The structural motif of fluorinated benzothiazoles is frequently explored in oncology research for developing novel bioactive agents. Compounds within this structural class have demonstrated significant potential in anticancer research, showing activity against various sensitive and resistant cancer cell lines . The mechanism of action for related molecules often involves the induction of programmed cell death through apoptosis, making them valuable tools for studying cell death pathways and identifying new therapeutic targets . Furthermore, thiazole-containing derivatives are investigated for their ability to interact with key oncogenic targets, such as the epidermal growth factor receptor (EGFR), and to modulate critical cellular processes like autophagy . Researchers utilize this compound as a key intermediate or lead molecule in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for preclinical development . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-11(23)12-5-3-6-13(9-12)20-16(24)10-22(2)18-21-17-14(19)7-4-8-15(17)25-18/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXORHNLPTJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related benzothiazole-acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives

Compound Name/ID Key Structural Features Synthesis Yield Melting Point (°C) Biological Activity/Notes Reference
Target Compound 4-fluorobenzo[d]thiazole, methylamino linker, 3-acetylphenyl acetamide N/A N/A Hypothesized enzyme inhibition (based on analogs) -
GB30 () 4-fluorobenzo[d]thiazole, thiazolidinedione warhead 68% 272–274 Binds histone targets; LCMS m/z 412.0, HPLC purity 95.28%
GB33 () 6-fluorobenzo[d]thiazole, 4-chlorobenzylidene-thiazolidinedione 65% 290–292 Similar histone binding; LCMS m/z 445.9
5a–m Series () 6-alkoxybenzo[d]thiazole, triazole/imidazole/tetrazole substituents 60–85% 180–250 (range) Anticonvulsant activity; SAR studies highlight heterocyclic substituent importance
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide () 6-arylbenzo[d]thiazole, acetyl group 71–86% 240–260 (range) Potent urease inhibition (superior to standard); molecular docking confirms binding
GSK1570606A () 4-(pyridin-2-yl)thiazole, 4-fluorophenyl acetamide N/A N/A Inhibits Mycobacterium tuberculosis enzymes (PyrG/PanK)
Compound 5d () Benzo[d]thiazole-thioether, spiro[indoline-3,5'-thiazolo]oxadiazole 70–80% N/A Strong anti-inflammatory and antibacterial activity

Key Comparative Insights:

Structural Variations and Bioactivity: The target compound’s methylamino linker and 3-acetylphenyl group distinguish it from analogs like GB30 (thiazolidinedione warhead) and 5a–m (heterocyclic substituents). These differences may alter solubility, metabolic stability, and target specificity . N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide () demonstrates that aryl substitutions at the benzothiazole’s 6-position enhance urease inhibition, suggesting the target compound’s 3-acetylphenyl group could similarly optimize binding .

Synthesis and Characterization :

  • Most analogs (e.g., GB30 , 5a–m ) are synthesized via nucleophilic substitution or coupling reactions, yielding 58–89% . The target compound likely follows similar routes, given its acetamide and benzothiazole backbone.
  • Spectroscopic data (IR, NMR, LCMS) are critical for confirming structures across all compounds, as seen in and .

Biological Performance: GSK1570606A () highlights the importance of fluorophenyl groups in targeting bacterial enzymes, supporting the hypothesis that the target compound’s 4-fluorobenzo[d]thiazole moiety may enhance antimicrobial or enzyme-inhibitory effects . Compound 5d () underscores the role of sulfur-containing linkers (e.g., thioether) in anti-inflammatory activity, whereas the target compound’s methylamino linker may favor different interactions .

Thermal Stability :

  • High melting points (240–294°C) in analogs like GB30 and N-(6-arylbenzo[d]thiazol-2-yl)acetamides suggest strong crystalline packing, likely due to hydrogen bonding from amide and heterocyclic groups .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions. Key steps include:

  • Amide bond formation : Reacting 4-fluorobenzo[d]thiazol-2-amine derivatives with activated acetamide precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency .
  • Catalysts : Triethylamine (TEA) or similar bases to facilitate deprotonation and improve yields .
  • Temperature control : Maintain 60–80°C for amidation steps to balance reaction rate and side-product minimization .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify connectivity of the acetylphenyl, fluorobenzo[d]thiazole, and methylamino groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~385 g/mol) and isotopic patterns for fluorine .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the preliminary biological screening strategies for this compound?

Methodological Answer:

  • In vitro antimicrobial assays : Test against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Structural analogs comparison : Compare MIC values of derivatives with varying substituents (e.g., electron-withdrawing groups like -Cl or -NO₂ enhance activity) .
  • LogP analysis : Use computational tools (e.g., ChemDraw) to correlate lipophilicity with membrane permeability; higher logP values (>3.5) often improve antimicrobial efficacy .
  • Dose-response curves : Validate activity across multiple replicates to distinguish true potency from assay variability .

Q. What experimental approaches are recommended for elucidating the mechanism of action?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) using fluorogenic substrates .
  • Molecular docking : Model interactions with target proteins (e.g., PDB: 1M17) to identify binding motifs, focusing on the fluorobenzo[d]thiazole moiety’s role in hydrogen bonding .
  • Transcriptomic profiling : RNA-seq on treated bacterial/fungal cells to identify dysregulated pathways (e.g., cell wall synthesis) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with halogens (-F, -Cl) at the 3-acetylphenyl position or methylamino group modifications .
  • Pharmacophore mapping : Identify critical moieties (e.g., fluorobenzo[d]thiazole) using 3D-QSAR models (e.g., CoMFA) .
  • In silico ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., bioavailability >30%) .

Q. What strategies address low yield or side-product formation during synthesis?

Methodological Answer:

  • Protective groups : Temporarily shield reactive amines with Boc or Fmoc groups during intermediate steps .
  • Solvent optimization : Switch to DMSO for polar intermediates to reduce dimerization .
  • Purification techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Data Contradiction Analysis

Q. How should researchers interpret conflicting MIC values reported in literature for similar compounds?

Methodological Answer:

  • Strain-specific variability : Compare MICs against standardized strains (e.g., ATCC 25923 for S. aureus) to control for genetic differences .
  • Assay conditions : Note differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI) that affect results .
  • Structural nuances : Evaluate substituent positions (e.g., para-fluoro vs. meta-chloro) that alter steric/electronic interactions with targets .

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